molecular formula C12H16BrFN2 B1333667 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane CAS No. 646455-62-1

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Cat. No. B1333667
M. Wt: 287.17 g/mol
InChI Key: PXHWQGRCERBVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane" is a derivative of the 1,4-diazepane family, which is a class of seven-membered heterocyclic compounds containing two nitrogen atoms. The compound of interest is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and characterization of various benzodiazepine derivatives, which are important in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves solid-phase synthesis techniques and one-pot reactions. In the first paper, a solid-phase synthesis approach is used to create 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones using polystyrene resin, starting with 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . The second paper describes a two-step one-pot synthesis of a novel 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, starting from 2-Amino-4’-fluorobenzophenone, followed by base-catalyzed reactions to yield N-alkyl and C-3 arylidene derivatives . These methods could potentially be adapted for the synthesis of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by the presence of a benzene ring fused to a seven-membered diazepine ring. The papers do not provide specific details on the molecular structure of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane," but they do discuss the structural characterization of similar compounds using techniques such as GC-MS and 1H NMR . These techniques would be applicable for confirming the structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include diazotization, bromination, nitration, and reduction . The base-catalyzed reactions mentioned in the second paper are used to further modify the synthesized compounds, leading to a variety of derivatives . These reactions are crucial for the functionalization of the benzodiazepine core and could be relevant for the synthesis and modification of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane."

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane," they do provide insights into the properties of structurally related compounds. The presence of halogen substituents, such as bromine and fluorine, can significantly influence the reactivity, polarity, and overall physicochemical profile of these compounds. The solid-phase synthesis and one-pot reactions described in the papers suggest that these compounds can be tailored to possess desired properties for potential applications in medicinal chemistry .

Scientific Research Applications

Oxotransferase Reactivity Study

A study by Mayilmurugan et al. (2011) investigated the asymmetric molybdenum(VI) dioxo complexes, including 1,4-bis(2-hydroxy-4-flurobenzyl)-1,4-diazepane. These complexes were examined as functional models for molybdenum oxotransferase enzymes, providing mechanistic insights into oxotransferase reactivity (Mayilmurugan et al., 2011).

Olefin Epoxidation Catalysis

M. Sankaralingam and M. Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane as catalysts for the epoxidation reaction. The study highlighted the effect of Lewis basicity of ligands on olefin epoxidation reactivity (Sankaralingam & Palaniandavar, 2014).

Structural and Reactive Modeling of Enzymes

Research by Mayilmurugan, Sankaralingam, et al. (2010) focused on iron(III) complexes of bis(phenolate) ligands like 1,4-bis(2-hydroxy-4-methyl-benzyl)-1,4-diazepane. These complexes served as structural and reactive models for intradiol-cleaving 3,4-PCD enzymes, contributing to the understanding of enzyme mechanisms (Mayilmurugan et al., 2010).

Synthesis of σ1 Receptor Ligands

Fanter et al. (2017) reported the synthesis of 1,4-diazepanes with different substituents, including 1-benzyl-1,4-diazepane, as novel σ1 receptor ligands. This study contributes to the development of potential therapeutic agents (Fanter et al., 2017).

Ugi Multicomponent Reaction Study

Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution to synthesize 1-sulfonyl 1,4-diazepan-5-ones. This research demonstrates the versatility of 1,4-diazepane in synthetic chemistry (Banfi et al., 2007).

Anxiolytic Activity Study

Liszkiewicz et al. (2006) synthesized 1,4-diazepane derivatives to examine their anxiolytic activity. This study highlights the potential of 1,4-diazepane compounds in developing new anxiolytic drugs (Liszkiewicz et al., 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHWQGRCERBVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381439
Record name 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

CAS RN

646455-62-1
Record name 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646455-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromo-2-fluorobenzyl)homopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.